molecular formula C7H4BrNS B1330399 3-Bromophenyl isothiocyanate CAS No. 2131-59-1

3-Bromophenyl isothiocyanate

Cat. No. B1330399
CAS RN: 2131-59-1
M. Wt: 214.08 g/mol
InChI Key: ZMGMGHNOACSMQN-UHFFFAOYSA-N
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Description

3-Bromophenyl isothiocyanate is a chemical compound that has been utilized in various synthetic processes. It is a derivative of phenyl isothiocyanate with a bromine substituent, which has been shown to be a suitable reagent for the Edman degradation of peptide chains, offering advantages in mass spectral identification due to its characteristic double peak . The presence of the bromine atom on the phenyl ring influences the reactivity and physical properties of the compound, making it a subject of interest in the synthesis of various heterocyclic and aromatic compounds.

Synthesis Analysis

The synthesis of compounds involving 3-bromophenyl isothiocyanate often involves bromine-lithium exchange reactions. For instance, 3-arylquinazoline-2,4(1H,3H)-dithiones have been synthesized from 2-bromophenyl isothiocyanates using a one-pot method that includes the generation of 2-lithiophenyl isothiocyanates followed by treatment with aryl isothiocyanates . Similarly, 2,3-dihydro-1H-isoindole-1-thiones have been obtained through the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium, leading to intramolecular cyclization . These methods demonstrate the versatility of 3-bromophenyl isothiocyanate in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of derivatives of 3-bromophenyl isothiocyanate has been elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of 3-(p-bromophenyl)phthalide, a related compound, was determined using X-ray crystallography, revealing the orientation of the bromophenyl ring relative to the phthalide system . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

3-Bromophenyl isothiocyanate participates in a variety of chemical reactions. It has been used in the synthesis of benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis . Additionally, it has been involved in the preparation of polyfunctionally substituted 3-(thiazol-2'-ylidene)pyridines through reactions with active methylene compounds . These reactions highlight the compound's utility in constructing nitrogen and sulfur-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromophenyl isothiocyanate derivatives are influenced by the bromine substituent. The p-bromo substituent aids in the mass spectral identification of degradation products and allows for quantitation using tetradeuterated internal standards . The presence of the bromine atom can also affect the melting points, boiling points, and solubility of the compounds, as well as their reactivity in subsequent chemical transformations.

Scientific Research Applications

  • Study of Active Site Structure of Renal (Na+ + K+)-ATPase

    • Isothiocyanates are potent modifiers of thiol groups, and they have been successfully applied in studying the active site structure of renal (Na+ + K+)-ATPase .
  • Synthesis of 1,4-Dihydro-3,1-benzoxazine-2-thiones

    • 2-Bromophenyl isothiocyanate, a compound similar to 3-Bromophenyl isothiocyanate, has been used in the synthesis of 4-monosubstituted and 4,4-disubstituted 1,4-dihydro-3,1-benzoxazine-2-thiones .
  • Bioactive Compounds

    • Isothiocyanates, including 3-Bromophenyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
    • They are used in biological assays of DNA and proteins . For example, fluorescein isothiocyanate (FITC) is used in biological assays .
  • Synthetic Intermediates

    • Isothiocyanates serve as valuable platforms for versatile transformations . They are important reagents in synthetic chemistry .
    • The method of application involves the use of isothiocyanates as intermediates in various chemical reactions .
  • Study of Active Site Structure of Myocardial Sarcolemmal ATPases

    • Isothiocyanates are potent modifiers of thiol groups, and they have been successfully applied in studying the active site structure of myocardial sarcolemmal ATPases .
    • The method of application involves the use of isothiocyanates as modifiers of thiol groups, which are present in the active site of the enzyme .
    • The results of these studies can provide valuable insights into the structure and function of the enzyme, although specific results for 3-Bromophenyl isothiocyanate were not found .
  • Synthesis of Various Heterocyclic Compounds

    • Isothiocyanate has emerged as a valuable building block in the synthesis of various heterocyclic compounds .
    • The method of application involves the use of isothiocyanates as intermediates in various chemical reactions .
    • The results of these reactions can be used in further chemical reactions or analyses, although specific results for 3-Bromophenyl isothiocyanate were not found .

Safety And Hazards

3-Bromophenyl isothiocyanate is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

1-bromo-3-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMGHNOACSMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175578
Record name 3-Bromophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromophenyl isothiocyanate

CAS RN

2131-59-1
Record name 3-Bromophenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2131-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiocyanic acid, m-bromophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromophenyl Isothiocyanate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
SY Abbas, MAMS El-Sharief, WM Basyouni… - European Journal of …, 2013 - Elsevier
New series of thiourea derivatives incorporating a hippuric acid moiety have been synthesized through the reaction of 4-hippuric acid isothiocyanate with various nitrogen nucleophiles …
Number of citations: 72 www.sciencedirect.com
LI Socea, SF Barbuceanu, C Draghici, GM Nitulescu… - Rev …, 2017 - researchgate.net
… The first step was the preparation of 2-(5Hdibenzo[a,d][7]annulen-5-ylacetyl)-Narylhydrazinecarbothioamides (2a,b) from 2,5difluorophenyl or 3-bromophenyl isothiocyanate and 2-(5H…
Number of citations: 1 www.researchgate.net
KH Yoo, SY Kim, JC Ryu - Journal of the Korean Applied Science …, 2008 - koreascience.kr
… mmol)와 3-bromophenyl isothiocyanate (0.24 g, 1.1 mmol)를 질소 조건 하에서 ethanol (20 mL)에 용해 후 78 oC에서 2시간 동안 가열 환류하였 다. 반응 완결 후 과량의 ethanol을 감압 …
Number of citations: 0 koreascience.kr
J Valgeirsson, EØ Nielsen, D Peters… - Journal of medicinal …, 2004 - ACS Publications
… Thiourea 7 and amide 8 were prepared from aniline 6 by reaction with 3-bromophenyl isothiocyanate and 3-bromobenzoyl chloride, respectively (Scheme 2). Attempts to synthesize …
Number of citations: 55 pubs.acs.org
N Sarkar, RK Sahoo… - European Journal of …, 2022 - Wiley Online Library
… Whereas reducing 3-chlorophenyl isothiocyanate and 3bromophenyl isothiocyanate (8h and 8i), in each case, only 50% of the hydroborated products (11h and 11i) were observed. The …
S Kayal, U Manna, G Das - Inorganica Chimica Acta, 2019 - Elsevier
… The tripodal receptors were attained in quantitative yield by the reaction of Tren [tris(2-aminoethyl)-amine] (2.0 mmol) with 3.0 equiv of the 3-Bromophenyl isothiocyanate (6.0 mmol), 3-(…
Number of citations: 1 www.sciencedirect.com
A Martinez, M Alonso, A Castro, C Pérez… - Journal of medicinal …, 2002 - ACS Publications
Glycogen synthase kinase 3 β (GSK-3β) has a central role in Alzheimer's disease (AD). Selective inhibitors which avoid τ hyperphosphorylation may represent an effective therapeutical …
Number of citations: 585 pubs.acs.org
G Messire, V Ferreira, E Caillet, L Bodin, A Auville… - Molecules, 2023 - mdpi.com
… Using general procedure (1) applied to 3-bromophenyl isothiocyanate and 3-amino-2-… Using general procedure (1) applied to 3-bromophenyl isothiocyanate and 3-amino-2-chloro-5-…
Number of citations: 8 www.mdpi.com
S Basu, S Rana, P Saha, P Ghosh… - The Journal of …, 2022 - ACS Publications
An iron-catalyst mediated one-pot multicomponent route for the synthesis of novel 6-thioxo-hexahydroindeno[1′,2′:4,5]imidazo[1,5-a]pyridin-12(6H)-one scaffolds has been …
Number of citations: 1 pubs.acs.org
N Sarkar, R Sahoo, S Nembenna - 2022 - chemrxiv.org
… Whereas reducing 3-chlorophenyl isothiocyanate and 3-bromophenyl isothiocyanate (8h and 8i), in each case, only 50% of the hydroborated product (11h and 11i) was observed. The …
Number of citations: 2 chemrxiv.org

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